molecular formula C9H6F3NO2 B1614253 1-Hydroxy-6-(trifluoromethyl)indolin-2-one CAS No. 951883-90-2

1-Hydroxy-6-(trifluoromethyl)indolin-2-one

Cat. No. B1614253
M. Wt: 217.14 g/mol
InChI Key: MOKZZJNBZAQOTP-UHFFFAOYSA-N
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Description

1-Hydroxy-6-(trifluoromethyl)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 . It is a type of aromatic heterocycle .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-6-(trifluoromethyl)indolin-2-one consists of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .

Scientific Research Applications

Methods

Results: Studies have shown that the compound can cross the blood-brain barrier and may influence neurotransmitter levels, suggesting potential therapeutic applications .

Microbial Interaction

Methods

Results: The compound is rapidly absorbed and metabolized, with certain metabolites found in the brain, indicating a significant interaction with the gut microbiota .

Oncology

Results

Pharmacokinetics

Results

Immunology

Results

Environmental Science

Results

Antiviral Activity

Methods

Results: Some indole derivatives have shown inhibitory activity against influenza A and other viruses, with IC50 values indicating potent antiviral agents .

Anti-inflammatory and Analgesic Activity

Methods

Results: Derivatives with specific substitutions have shown promising results, comparable to established anti-inflammatory drugs .

Plant Growth Regulation

Methods

Results: The presence of indole nucleus in plant hormones like indole-3-acetic acid indicates the significant role of indole derivatives in plant growth regulation .

Antimicrobial Activity

Methods

Results: Some indole derivatives have exhibited desirable antibacterial activities, warranting further exploration of their therapeutic use .

Antitubercular Activity

Methods

Results: Some derivatives have shown promising results in inhibiting the growth of mycobacterial strains, indicating potential as antitubercular agents .

Antidiabetic Activity

Methods

Results: Certain derivatives have demonstrated the ability to improve insulin sensitivity and reduce blood glucose levels, suggesting potential for diabetes management .

Antimalarial Activity

Methods

Results: Some compounds have exhibited significant inhibitory activity against the malaria parasite, offering a pathway for new antimalarial drugs .

Anticholinesterase Activity

Methods

Results: Derivatives that show potent cholinesterase inhibition could be potential candidates for Alzheimer’s disease therapy .

Antioxidant Activity

Methods

Results: Some indole derivatives have shown strong antioxidant activity, which could be beneficial in preventing or treating diseases associated with oxidative stress .

Hypoglycemic Activity

Methods

Results: Promising derivatives have been identified that can significantly lower blood sugar levels, indicating potential as hypoglycemic agents .

properties

IUPAC Name

1-hydroxy-6-(trifluoromethyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-3-8(14)13(15)7(5)4-6/h1-2,4,15H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKZZJNBZAQOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650507
Record name 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6-(trifluoromethyl)indolin-2-one

CAS RN

951883-90-2
Record name 1-Hydroxy-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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